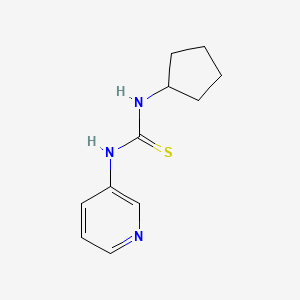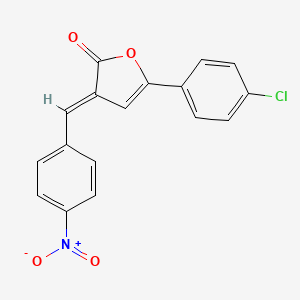
N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a white crystalline powder that is soluble in organic solvents and exhibits remarkable stability under various environmental conditions.
作用機序
The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. BPPA has been shown to selectively inhibit COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, BPPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
BPPA has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in various animal models. BPPA has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. BPPA has been shown to be well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
BPPA has several advantages for lab experiments, including its ease of synthesis, stability under various environmental conditions, and potent anti-inflammatory, analgesic, and antipyretic activities. However, BPPA also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on BPPA. One direction is to investigate its potential use as a drug delivery system for various drugs. Another direction is to explore its applications in material science, such as the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of BPPA and to investigate its potential use in the treatment of various inflammatory and pain conditions.
合成法
BPPA can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-tert-butylphenylamine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the product can be obtained in high yield and purity. The chemical structure of BPPA is shown below:
科学的研究の応用
BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPPA has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPPA has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, BPPA has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, BPPA has been studied for its ability to remove heavy metal ions from wastewater.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-8-7-9-15(12-14)22-13-18(21)20-17-11-6-5-10-16(17)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCCSXNAKSMNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
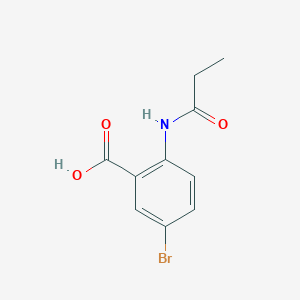
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
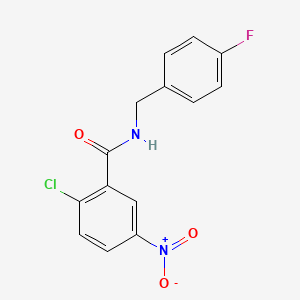
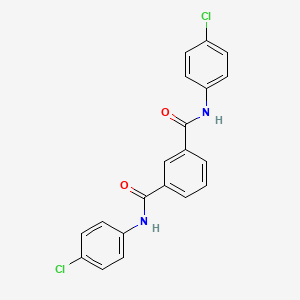
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
